
4-Chloro-3,5-dimethylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains elements such as carbon, hydrogen, chlorine, and possibly others . It seems to be related to the field of organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s worth noting that organoboron compounds, which this compound is, are highly valuable building blocks in organic synthesis . Protocols for the functionalizing deboronation of alkyl boronic esters are well developed .Aplicaciones Científicas De Investigación
Chemiluminescence and Oxidation Studies
The synthesis and application of various sulfonated compounds have shown promising results in chemiluminescence and oxidative studies. For example, Watanabe et al. (2010) explored the singlet oxygenation of certain sulfanyl-substituted bicyclic dioxetanes, leading to the production of sulfonyl-substituted dioxetanes with potential applications in light-emitting processes. This study reveals the thermal stability and base-induced decomposition of these compounds, which could be relevant to the understanding and application of 4-Chloro-3,5-dimethylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate in similar chemiluminescent systems (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Functionalized Isoprene Unit for Electrochemical Preparation
Uneyama et al. (1983) described the electrooxidative double ene-type chlorination process to prepare functionalized isoprene units, showcasing the versatility of chlorinated and sulfonated compounds in synthetic chemistry. This process highlights the potential utility of this compound in the synthesis of complex organic molecules through electrochemical methods (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Cancer Detection via Optical Imaging
Pham et al. (2005) developed a novel water-soluble near-infrared dye for cancer detection, leveraging the unique properties of sulfonated compounds for bioconjugation and stability in biological environments. This research demonstrates the potential for using derivatives like this compound in the development of molecular beacons for disease detection and imaging (Pham, Medarova, & Moore, 2005).
Anion Exchange Membranes
A study by Wang et al. (2015) focused on synthesizing poly(arylene ether sulfone)s containing quaternary ammonium groups for use as anion exchange membranes. This application underscores the role of sulfonated compounds in enhancing the conductivity and thermal stability of membranes for energy applications, suggesting a potential research direction for this compound in similar contexts (Wang, Shen, Chang, Xiaoyan, & Li, 2015).
Propiedades
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 3-butoxy-4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4S/c1-4-5-8-23-17-11-15(6-7-16(17)19)25(21,22)24-14-9-12(2)18(20)13(3)10-14/h6-7,9-11H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCUZJYBWUCYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
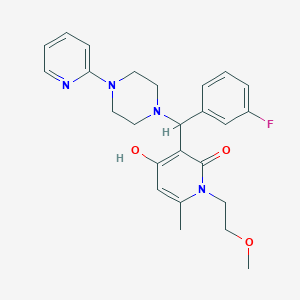
![N-(3,4-dimethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2923911.png)

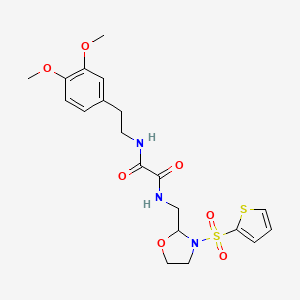

![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2923918.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2923919.png)
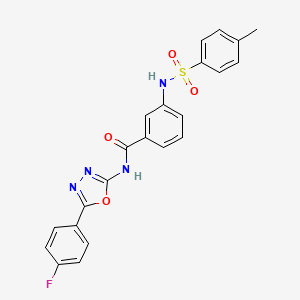

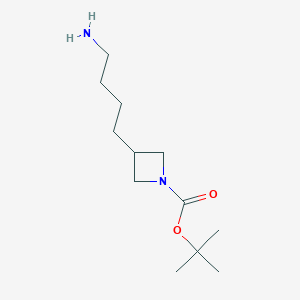
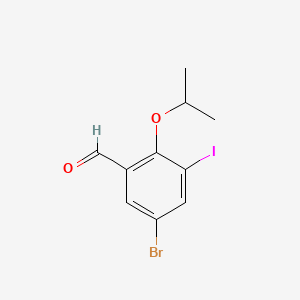
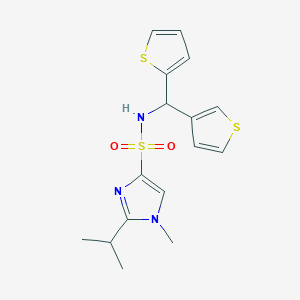
![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B2923932.png)
![4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde](/img/structure/B2923933.png)
